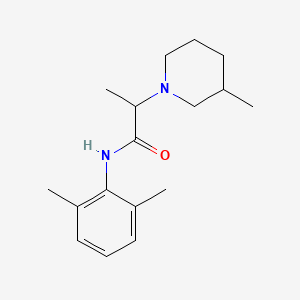![molecular formula C11H20N2O B7565786 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPE is a piperazine derivative that has been synthesized through a specific method, which will be discussed in This paper aims to provide an overview of MBPE's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been used as a tool to study the structure and function of proteins. In pharmacology, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been used to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the interaction with specific receptors in the body. 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been shown to bind to certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and specificity. However, it also has some limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. One potential area of research is the development of new and more efficient synthesis methods for 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. Another area of research is the investigation of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone's potential therapeutic effects in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone and its biochemical and physiological effects on the body.
Conclusion:
In conclusion, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has the potential to lead to the development of new drugs and therapies for various diseases, making it an important area of research.
Synthesemethoden
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone can be synthesized through a multistep process that involves the reaction of piperazine with 3-methylbut-2-enal in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. The synthesis of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is a complex process that requires specialized knowledge and equipment.
Eigenschaften
IUPAC Name |
1-[4-(3-methylbut-2-enyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14/h4H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFDMZNJHMSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)

![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)

![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)